1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C8H6F3N3S. It is known for its unique structure, which includes a cyano group, a trifluoromethylthio group, and a hydrazine moiety.
Vorbereitungsmethoden
The synthesis of 1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-cyano-2-(trifluoromethylthio)benzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets. The cyano and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:
- 1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine
- 3-(Trifluoromethyl)phenyl isocyanate
These compounds share structural similarities but differ in their specific functional groups and reactivity. The presence of the hydrazine moiety in this compound makes it unique, offering distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H6F3N3S |
---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
3-hydrazinyl-2-(trifluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3S/c9-8(10,11)15-7-5(4-12)2-1-3-6(7)14-13/h1-3,14H,13H2 |
InChI-Schlüssel |
XKYXYDKXTUKGKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)NN)SC(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.